
(R)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed through a substitution reaction using piperidine, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is used to remove the Fmoc protecting group.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acids or peptides.
科学的研究の応用
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid is used in the synthesis of complex peptides and proteins. Its Fmoc group provides a reliable method for protecting amino groups during multi-step synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for creating peptide libraries used in high-throughput screening.
Medicine
In medicine, the compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of deprotection make it suitable for creating bioactive peptides.
Industry
Industrially, this compound is used in the production of synthetic peptides for research and therapeutic purposes. It is also employed in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Fmoc group is removed using piperidine, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolylpropanoic acid): Similar in structure but with a different side chain.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylpropanoic acid): Another similar compound with a phenyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with constrained conformations, which can enhance their stability and bioactivity.
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
(2R)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-23(20(21(24)25)12-14-10-11-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t20-/m1/s1 |
InChIキー |
CIBDFTHTYIOBFO-HXUWFJFHSA-N |
異性体SMILES |
CN([C@H](CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


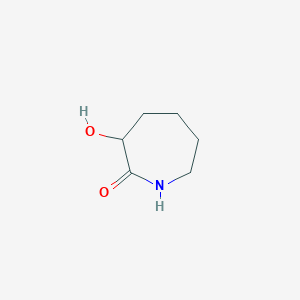
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
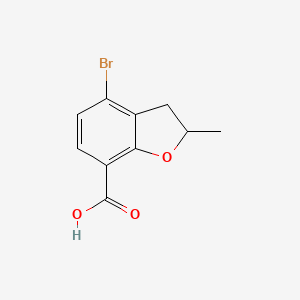
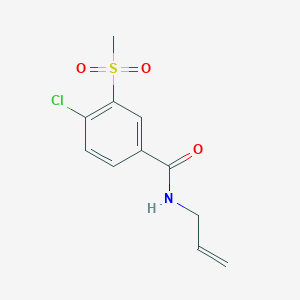
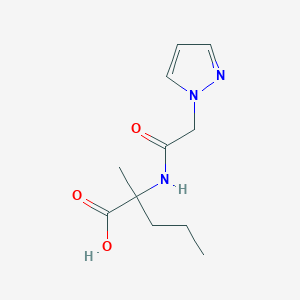
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
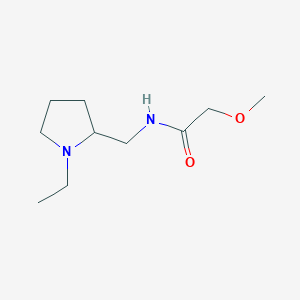




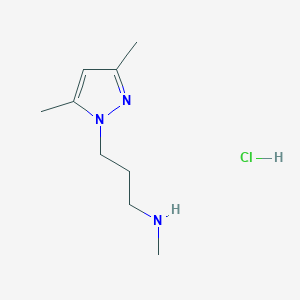
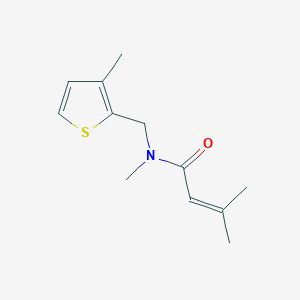
![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)
